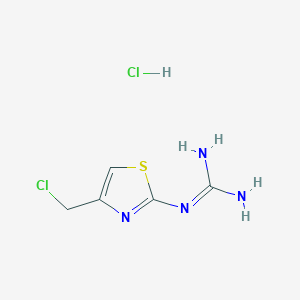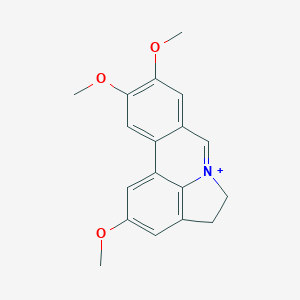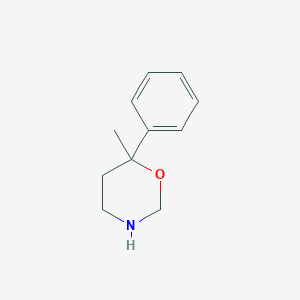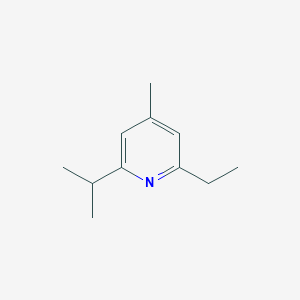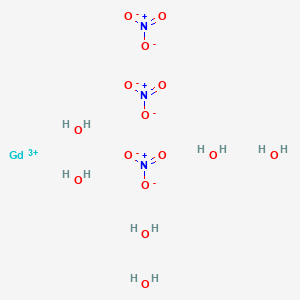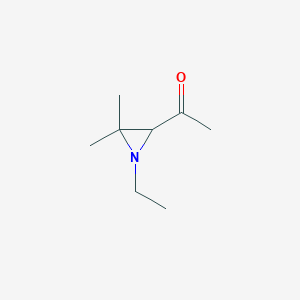
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone, also known as EtOAc, is a chemical compound with a molecular formula of C8H15NO. It is a colorless liquid that is commonly used in organic synthesis and as a reagent in biochemical research. EtOAc has a wide range of applications in scientific research, including its use as a cross-linking reagent, a protein modification reagent, and a precursor for the synthesis of other compounds.
Wirkmechanismus
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone works by forming covalent bonds with proteins and nucleic acids. The aziridine ring in 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone is highly reactive and can react with nucleophiles, such as amino acid residues in proteins or nucleotides in nucleic acids. This reaction leads to the formation of a covalent bond between 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone and the target molecule, resulting in cross-linking or modification.
Biochemische Und Physiologische Effekte
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has also been shown to have antitumor activity, where it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also highly reactive, which makes it useful for cross-linking and protein modification reactions. However, 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has some limitations, including its potential toxicity and the fact that it can react with multiple amino acid residues in proteins, which can make it difficult to control the specificity of the reaction.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone. One area of interest is the development of new methods for the selective modification of proteins using 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone. This could involve the use of new reaction conditions or the development of new 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone analogs that are more specific for certain amino acid residues. Another area of interest is the investigation of the antitumor activity of 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone and the development of new cancer therapies based on this compound. Finally, there is potential for the use of 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone in the development of new materials, such as cross-linked polymers or hydrogels.
Synthesemethoden
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone can be synthesized through the reaction of ethylamine and 2-chloroacetone. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetone. The resulting product is then purified through distillation or chromatography to obtain pure 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has been widely used in scientific research as a cross-linking reagent. It is commonly used to cross-link proteins and nucleic acids, which can help to stabilize their structures and improve their function. 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone can also be used as a protein modification reagent, where it can react with specific amino acid residues to introduce functional groups or modify protein activity.
Eigenschaften
CAS-Nummer |
104547-68-4 |
|---|---|
Produktname |
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(1-ethyl-3,3-dimethylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-5-9-7(6(2)10)8(9,3)4/h7H,5H2,1-4H3 |
InChI-Schlüssel |
GKAHXVWSTLYWQI-UHFFFAOYSA-N |
SMILES |
CCN1C(C1(C)C)C(=O)C |
Kanonische SMILES |
CCN1C(C1(C)C)C(=O)C |
Synonyme |
Ethanone, 1-(1-ethyl-3,3-dimethyl-2-aziridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



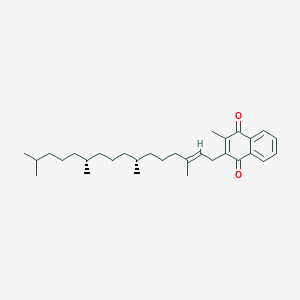
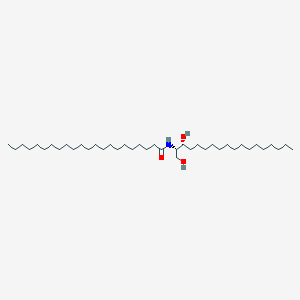
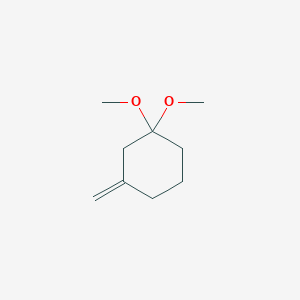
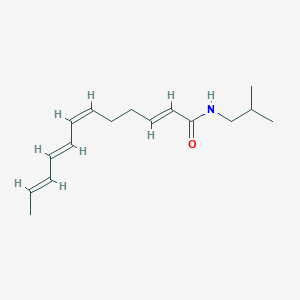
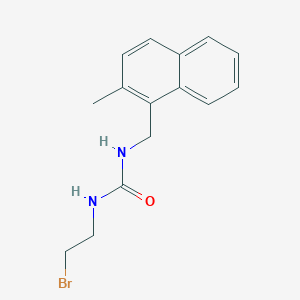

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
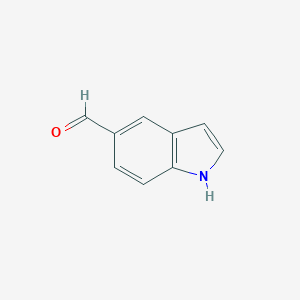
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
